4-Isocyanato-5-methyl-1-phenyl-1H-pyrazole chemical properties
4-Isocyanato-5-methyl-1-phenyl-1H-pyrazole chemical properties
Topic: 4-Isocyanato-5-methyl-1-phenyl-1H-pyrazole: Chemical Properties, Synthesis, and Application Guide Content Type: Technical Whitepaper Author Persona: Senior Application Scientist
Executive Summary: The Pyrazole Isocyanate Scaffold
In the landscape of heterocyclic medicinal chemistry, 4-Isocyanato-5-methyl-1-phenyl-1H-pyrazole (CAS 799283-97-9) represents a high-value electrophilic intermediate. Unlike its more stable amide or ester precursors, this isocyanate serves as a "reactive handle," allowing the rapid installation of the 1-phenyl-5-methylpyrazole core—a pharmacophore found in antioxidants like Edaravone and various p38 MAP kinase inhibitors.
This guide provides a rigorous technical analysis of this compound, moving beyond basic catalog data to explore its synthesis, reactivity logic, and handling protocols.[1] It is designed for researchers requiring actionable data for library generation and process optimization.
Chemical Identity & Physical Profile
The physical characterization of 4-Isocyanato-5-methyl-1-phenyl-1H-pyrazole is defined by its low melting point and high susceptibility to hydrolysis. It typically presents as a white to off-white crystalline solid that must be stored under inert atmosphere to prevent degradation into the corresponding urea.
Table 1: Physicochemical Datasheet
| Property | Value | Notes |
| CAS Number | 799283-97-9 | Verified Identifier |
| Molecular Formula | C₁₁H₉N₃O | |
| Molecular Weight | 199.21 g/mol | |
| Melting Point | 56–60 °C | Low MP requires careful drying/handling [1][2]. |
| Boiling Point | ~314.4 °C | Predicted at 760 mmHg; typically decomposes before boiling. |
| Density | ~1.17 g/cm³ | Predicted.[2] |
| Solubility | DCM, THF, Toluene | Reacts with protic solvents (MeOH, Water). |
| Appearance | White/Off-white solid | Yellowing indicates hydrolysis/oxidation. |
| Storage | 2–8 °C, Argon/Nitrogen | Moisture sensitive; store in desiccator. |
Synthetic Pathways & Production Logic
Accessing the isocyanate core requires bypassing the inherent instability of the functional group. Two primary routes are validated: the Curtius Rearrangement (preferred for lab scale/safety) and Phosgenation (industrial standard).
Route A: Curtius Rearrangement (Laboratory Scale)
This route avoids the use of highly toxic phosgene gas, utilizing the carboxylic acid precursor.
-
Precursor Synthesis: Condensation of phenylhydrazine with ethyl (ethoxymethylene)acetoacetate yields the pyrazole ester, which is hydrolyzed to 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid [3].
-
Acyl Azide Formation: The acid is treated with diphenylphosphoryl azide (DPPA) or ethyl chloroformate/sodium azide to form the acyl azide.
-
Thermal Rearrangement: Heating the acyl azide in dry toluene induces nitrogen extrusion (
), triggering the rearrangement to the isocyanate.
Route B: Phosgenation (Scale-Up)
Direct reaction of 4-amino-5-methyl-1-phenyl-1H-pyrazole with triphosgene (a solid phosgene equivalent) offers higher atom economy.
-
Mechanism: The amine attacks the carbonyl of phosgene, eliminating HCl to form the carbamoyl chloride, which eliminates a second HCl to yield the isocyanate.
-
Critical Control: HCl scavenging (using triethylamine or high-temperature reflux) is essential to drive the equilibrium forward.
Figure 1: Dual synthetic pathways to the target isocyanate. Route A (top) utilizes the Curtius rearrangement, while Route B (bottom) employs direct phosgenation of the amine.
Reactivity Profile & Mechanism
The isocyanate carbon is highly electrophilic due to the cumulative double bonds (
Core Reactions
-
Urea Formation (Aminolysis):
-
Reagent: Primary/Secondary Amines (
). -
Mechanism: Nucleophilic attack of the amine nitrogen on the isocyanate carbon.
-
Utility: Generating libraries of urea-linked kinase inhibitors.
-
-
Carbamate Formation (Alcoholysis):
-
Reagent: Alcohols (
). -
Conditions: Often requires Lewis acid catalysis (DBTL) or base catalysis (TEA) if the alcohol is sterically hindered.
-
-
Hydrolysis (Degradation Pathway):
-
Reagent: Water (
). -
Outcome: Formation of the unstable carbamic acid
Decarboxylation ( loss) Reformation of the precursor amine. -
Note: The amine can then react with remaining isocyanate to form a symmetric urea dimer (insoluble precipitate), a common impurity.
-
Figure 2: Divergent reactivity pathways. Blue paths indicate synthetic utility; the red dashed path indicates the primary degradation mechanism via moisture exposure.
Experimental Protocol: Urea Synthesis (Example)
Standardized protocol for coupling the isocyanate with a secondary amine.
Reagents:
-
4-Isocyanato-5-methyl-1-phenyl-1H-pyrazole (1.0 equiv)
-
Morpholine (1.1 equiv)
-
Dichloromethane (DCM), Anhydrous
Procedure:
-
Setup: Flame-dry a round-bottom flask and purge with Argon.
-
Dissolution: Dissolve the isocyanate (1.0 mmol, ~200 mg) in anhydrous DCM (5 mL). Cool to 0 °C.
-
Addition: Add Morpholine (1.1 mmol) dropwise. The reaction is typically exothermic.
-
Monitoring: Stir at room temperature for 2 hours. Monitor via TLC (Isocyanate spot disappears; Urea spot is more polar).
-
Workup: Evaporate solvent. Recrystallize from Ethanol/Hexane to remove excess amine.
-
Yield: Expect >85% yield for unhindered amines.
Safety & Toxicology (HSE)
Isocyanates are potent sensitizers. Strict adherence to safety protocols is non-negotiable.
-
Hazard Statements:
-
H301/H331: Toxic if swallowed or inhaled.
-
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled (Respiratory Sensitizer).
-
H315/H319: Causes skin and serious eye irritation.[3]
-
-
Handling:
-
Engineering Controls: Always handle inside a fume hood.
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.
-
Quenching: Quench spills with 5% aqueous ammonia/ethanol solution to deactivate the isocyanate group immediately.
-
References
-
Apollo Scientific. (2023). Safety Data Sheet: 4-Isocyanato-5-methyl-1-phenyl-1H-pyrazole. Retrieved from
-
Echemi. (2024).[4] Product Database: 4-Isocyanato-5-methyl-1-phenyl-1H-pyrazole Properties. Retrieved from
-
PrepChem. (2023).[5] Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved from
-
National Institutes of Health (NIH). (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols). PubMed Central. Retrieved from
-
BenchChem. (2025).[1] Characterization of substituted 1-phenyl-1H-pyrazoles. Retrieved from
